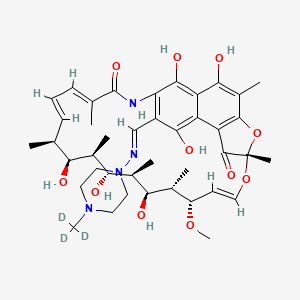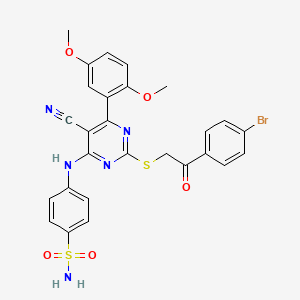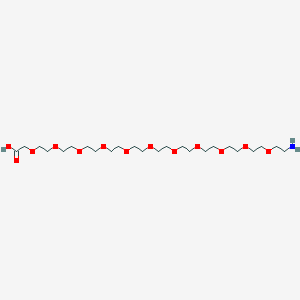
NF-kappaB/MAPK-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NF-kappaB/MAPK-IN-1 is a small molecule inhibitor that targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways play crucial roles in regulating immune responses, inflammation, cell proliferation, and survival. Inhibiting these pathways has significant therapeutic potential in treating various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NF-kappaB/MAPK-IN-1 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, purification techniques, and quality control measures to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the production process .
Chemical Reactions Analysis
Types of Reactions
NF-kappaB/MAPK-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .
Scientific Research Applications
NF-kappaB/MAPK-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NF-kappaB and MAPK signaling pathways.
Biology: Investigates the role of these pathways in cellular processes such as apoptosis, proliferation, and differentiation.
Medicine: Explores its therapeutic potential in treating diseases like cancer, inflammatory disorders, and neurodegenerative diseases.
Industry: Utilized in drug discovery and development to identify new therapeutic targets and compounds
Mechanism of Action
NF-kappaB/MAPK-IN-1 exerts its effects by inhibiting the NF-kappaB and MAPK signaling pathways. It binds to specific molecular targets within these pathways, preventing their activation and subsequent downstream signaling. This inhibition leads to reduced expression of pro-inflammatory cytokines, decreased cell proliferation, and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
IKK Inhibitors: Target the IKK complex, which is upstream of NF-kappaB activation.
JNK Inhibitors: Target the c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK family.
ERK Inhibitors: Target the extracellular signal-regulated kinase (ERK) pathway, another subset of the MAPK family .
Uniqueness
NF-kappaB/MAPK-IN-1 is unique in its dual inhibition of both NF-kappaB and MAPK pathways, providing a broader therapeutic potential compared to inhibitors that target only one pathway. This dual inhibition can lead to more effective suppression of inflammation and cancer cell proliferation .
Properties
Molecular Formula |
C27H27NO7 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(E)-N-[4-(2-acetyl-5-methoxyphenoxy)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C27H27NO7/c1-17(29)22-12-11-21(31-2)16-23(22)35-20-9-7-19(8-10-20)28-26(30)13-6-18-14-24(32-3)27(34-5)25(15-18)33-4/h6-16H,1-5H3,(H,28,30)/b13-6+ |
InChI Key |
PUWGXAJLVXPFFP-AWNIVKPZSA-N |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


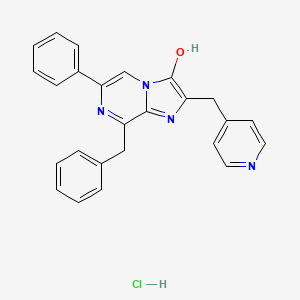
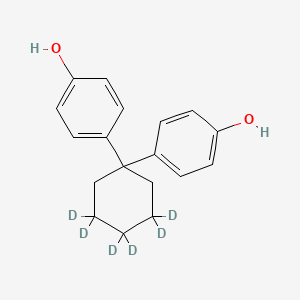


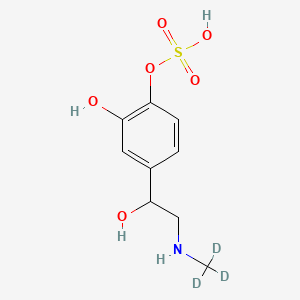
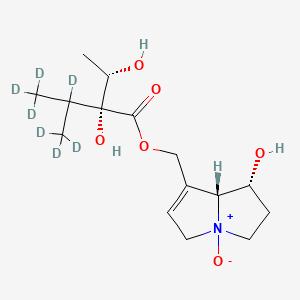
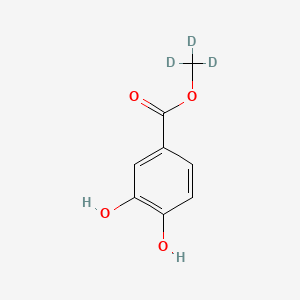
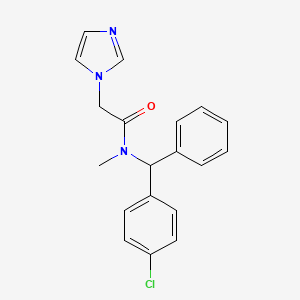

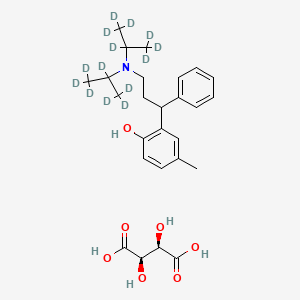
![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
